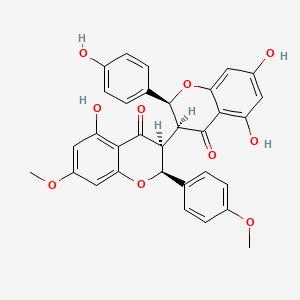

Chamaejasmenin D

Description

This compound has been reported in Stellera chamaejasme with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26O10/c1-39-19-9-5-16(6-10-19)32-28(30(38)26-22(36)13-20(40-2)14-24(26)42-32)27-29(37)25-21(35)11-18(34)12-23(25)41-31(27)15-3-7-17(33)8-4-15/h3-14,27-28,31-36H,1-2H3/t27-,28-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPJOJFVZXWMSM-QWWQXMGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)OC)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isolation and Characterization of Chamaejasmenin D from Stellera chamaejasme

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Stellera chamaejasme L., a perennial herb belonging to the Thymelaeaceae family, has a long history of use in traditional Chinese medicine for treating various ailments.[1] Modern phytochemical investigations have revealed that its roots are a rich source of diverse and biologically active secondary metabolites, including flavonoids, coumarins, lignans, and terpenoids.[2][3] Among these, the biflavonoids are of significant interest due to their potent pharmacological activities.

This technical guide focuses on Chamaejasmenin D, a C-3/C-3'' biflavanone isolated from the roots of Stellera chamaejasme.[4] We provide a comprehensive overview of the isolation and purification protocols, supported by quantitative data and detailed experimental methodologies synthesized from published literature. Additionally, this guide explores the relevant biological signaling pathways that may be modulated by compounds from this class, offering insights for drug discovery and development.

General Isolation Workflow

The isolation of this compound and related biflavonoids from Stellera chamaejasme follows a multi-step process involving extraction, partitioning, and repeated chromatographic separations. The general workflow is designed to systematically fractionate the complex crude extract to yield pure compounds.

Caption: General workflow for the isolation of this compound.

Data Presentation: Extraction and Purification

Quantitative data from various studies on the extraction and purification of compounds from Stellera chamaejasme are summarized below.

Table 1: Extraction Yields from S. chamaejasme Plant Material

| Plant Part | Solvent System | Extraction Method | Yield (%) | Reference |

| Roots | Ethanol (EtOH) | Magnetic Stirring (24h) | >15% | [5] |

| Aerial Parts | Ethanol (EtOH) | Magnetic Stirring (24h) | ~12.5% | [5] |

| Roots | Dichloromethane (DCM) | Magnetic Stirring (24h) | ~2.5% | [5] |

| Aerial Parts | Dichloromethane (DCM) | Magnetic Stirring (24h) | ~2.0% | [5] |

| Roots | 70% Acetone/H₂O | Maceration (3x) | ~91.8% (Crude) | [1] |

| Roots | Ethanol | Soaking (10 days) | Not specified | [6] |

Note: Yields can vary based on the specific batch of plant material, collection time, and precise extraction conditions.

Table 2: Purity of Compounds Isolated from S. chamaejasme

| Compound | Purification Method | Purity (%) | Reference |

| Daphnoretin | Semi-preparative HPLC & HSCCC | 96.8 | [7] |

| Isopimpinellin | Semi-preparative HPLC & HSCCC | 90.75 | [7] |

| Chamaechromone | Semi-preparative HPLC & HSCCC | 91.41 | [7] |

| Neochamaejasmin A | Semi-preparative HPLC & HSCCC | 93.98 | [7] |

| Chamaejasmine | Semi-preparative HPLC & HSCCC | 98.91 | [7] |

Note: While data for this compound is not explicitly available, these values for related compounds indicate the effectiveness of combined chromatographic techniques.

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation of biflavonoids from S. chamaejasme.

Protocol 1: Large-Scale Extraction and Partitioning

This protocol is adapted for large-scale processing of plant material to obtain a flavonoid-rich fraction.[1]

-

Plant Material Preparation: Air-dry the roots of Stellera chamaejasme at room temperature and crush them into a coarse powder.

-

Extraction: Macerate the powdered roots (e.g., 11.0 kg) with 70% acetone in water (3 x 50 L) at room temperature. Combine the extracts.

-

Solvent Removal: Concentrate the combined extract under reduced pressure to remove the acetone, yielding an aqueous suspension.

-

Fractionation: Mix the resulting aqueous suspension (e.g., 15.0 L) with water and partition successively with petroleum ether (3 x 15 L) and then ethyl acetate (EtOAc) (3 x 15 L).

-

Collection: Collect the different solvent layers. The EtOAc fraction is known to be enriched with biflavonoids.

-

Drying: Concentrate the EtOAc fraction to dryness under reduced pressure to yield the crude EtOAc extract (e.g., 3.35 kg from 11.0 kg of roots). This extract can be used for further chromatographic purification.

Protocol 2: Chromatographic Purification

This protocol outlines the general steps for purifying individual compounds from the enriched EtOAc extract.[1][7][8]

-

Initial Column Chromatography (Silica Gel):

-

Apply the crude EtOAc extract onto a large silica gel column.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol or petroleum ether-acetone).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Secondary Column Chromatography (RP-18):

-

Subject the pooled, partially purified fractions to further separation on a reversed-phase (RP-18) column.

-

Elute with a gradient of a polar solvent system, such as methanol-water or acetonitrile-water.

-

Collect and pool fractions based on TLC or HPLC analysis.

-

-

Final Purification (Preparative HPLC/HSCCC):

-

For final purification to achieve high purity, use semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[7]

-

An Agilent Zorbax XDB-C18 column is a suitable choice for separating these types of compounds.[9]

-

Alternatively, High-Speed Counter-Current Chromatography (HSCCC) can be employed, which is particularly effective for separating compounds with different polarities.[7]

-

-

Compound Identification: Elucidate the structure of the isolated pure compound (this compound) using spectroscopic methods, including Mass Spectrometry (MS), 1D NMR (¹H, ¹³C), and 2D NMR (COSY, HSQC, HMBC).[10]

Biological Activity and Signaling Pathways

Biflavonoids isolated from Stellera chamaejasme, such as Neochamaejasmin A (structurally related to this compound), have been shown to exert significant biological effects, including the induction of apoptosis in cancer cells.[11] These effects are often mediated through the modulation of key cellular signaling pathways. One of the crucial pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 and JNK pathways.[11][12]

Activation of the ERK1/2/JNK pathway, often triggered by an increase in intracellular Reactive Oxygen Species (ROS), can lead to the activation of pro-apoptotic proteins and ultimately result in programmed cell death.[11]

Caption: Postulated MAPK/ERK signaling pathway activation.

References

- 1. Terpenoids from the Roots of Stellera chamaejasme (L.) and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Anti-Inflammatory Activities of Stellera chamaejasme L. Roots and Aerial Parts Extracts [mdpi.com]

- 6. espublisher.com [espublisher.com]

- 7. Development of a method to screen and isolate bioactive constituents from Stellera chamaejasme by ultrafiltration and liquid chromatography combined with semi-preparative high-performance liquid chromatography and high-speed counter current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New biflavanones and bioactive compounds from Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of constituents in Stellera chamaejasme L. by rapid-resolution liquid chromatography-diode array detection and electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical constituents of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Stellera chamaejasme L. extracts in the treatment of glioblastoma cell lines: Biological verification based on a network pharmacology approach [frontiersin.org]

An In-depth Technical Guide to Chamaejasmenin D: Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin D is a naturally occurring biflavonoid that has been isolated from the medicinal plant Stellera chamaejasme L.[1]. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its isolation and characterization, presents its known quantitative biological data, and explores the potential signaling pathways involved in its cytotoxic effects. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Discovery and History

This compound was first reported as a new biflavone in a 2014 study by Wang et al., published in the journal Fitoterapia. It was isolated from the roots of Stellera chamaejasme L., a plant used in traditional Chinese medicine[1]. This discovery was the result of bioassay-guided phytochemical investigations into the cytotoxic constituents of the plant[1]. The structural elucidation of this compound was accomplished through extensive spectroscopic analyses[1]. While first identified in Stellera chamaejasme, related biflavonoids have been isolated from other plant species, indicating a broader potential natural distribution[2].

Physicochemical Properties

The molecular formula of this compound has been determined by High-Resolution Time-of-Flight Mass Spectrometry (HR-TOFMS) to be C₁₆H₂₄O₄[3].

Spectroscopic Data

The structural characterization of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

| Parameter | Data | Reference |

| Molecular Formula | C₁₆H₂₄O₄ | [3] |

| Mass Spectrometry | HR-TOFMS: m/z [M+H]⁺ | [3] |

| ¹H NMR | Data not fully available in searched literature. | |

| ¹³C NMR | Data not fully available in searched literature. |

Experimental Protocols

Isolation and Purification of this compound

While a detailed, step-by-step protocol exclusively for this compound is not available, a general methodology for the isolation of biflavonoids from Stellera chamaejasme can be outlined based on common practices in natural product chemistry.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The roots of Stellera chamaejasme are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as 70% acetone or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant metabolites[4].

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their polarity[5]. The biflavonoid fraction is typically enriched in the ethyl acetate phase.

-

Column Chromatography: The ethyl acetate fraction is further purified using various column chromatography techniques. Common stationary phases include silica gel and reversed-phase C18 (RP-18) silica gel[5][6]. Elution is performed with a gradient of solvents to separate the compounds based on their affinity for the stationary phase.

-

Preparative HPLC: Fractions containing this compound are then subjected to preparative high-performance liquid chromatography (prep-HPLC) for final purification to yield the pure compound[3].

Cytotoxicity Assay

The cytotoxic activity of this compound against cancer cell lines has been evaluated using standard cell viability assays.

Caption: Workflow for determining the cytotoxicity of this compound.

Methodology:

-

Cell Culture: Human cancer cell lines, such as the human lung adenocarcinoma cell line A549 and the human hepatocellular carcinoma cell line Bel-7402, are cultured in appropriate media and conditions[7].

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound. A positive control, such as a known chemotherapeutic agent, and a vehicle control are included.

-

Incubation: The treated cells are incubated for a specific duration, typically 48 or 72 hours.

-

Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay[8].

-

Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined[9].

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit cytotoxic activity against human cancer cell lines[7]. While specific IC₅₀ values for this compound were not available in the reviewed literature, related biflavonoids from Stellera chamaejasme have shown potent anti-cancer effects. For instance, sikokianin D demonstrated IC₅₀ values of 1.29 ± 0.21 μM and 0.75 ± 0.25 μM against Bel-7402 and A549 cell lines, respectively[7].

The precise molecular mechanisms and signaling pathways affected by this compound have not been fully elucidated. However, studies on the structurally similar compound, chamaejasmine, provide valuable insights into its potential mode of action. Chamaejasmine has been shown to induce apoptosis in human lung adenocarcinoma A549 cells through a ROS-mediated mitochondrial pathway[10][11]. It has also been found to induce apoptosis in human osteosarcoma cells via a p53-dependent pathway[12].

Potential Apoptotic Signaling Pathway

Based on the activity of related compounds, a potential signaling pathway for this compound-induced apoptosis can be proposed.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A new biflavone glucoside from the roots of Stellera chamaejasme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

- 5. New biflavanones and bioactive compounds from Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells [frontiersin.org]

- 7. Cytotoxic biflavones from Stellera chamaejasme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Terpenoids from the Roots of Stellera chamaejasme (L.) and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chamaejasmine Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells through a Ros-Mediated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chamaejasmine Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells through a Ros-Mediated Mitochondrial Pathway [mdpi.com]

- 11. Chamaejasmine induces apoptosis in human lung adenocarcinoma A549 cells through a Ros-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis induced by chamaejasmine in human osteosarcoma cells through p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Chamaejasmenin D in Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chamaejasmenin D is a biflavonoid compound isolated from the roots of Stellera chamaejasme L., a plant with a history of use in traditional medicine for treating various ailments, including cancer. Recent research has highlighted the potential of this compound and its related biflavonoids (such as Chamaejasmenin B, C, and E) as potent anti-cancer agents. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines through the induction of apoptosis and cell cycle arrest. These application notes provide a summary of the reported anti-cancer activities of this compound's sister compounds and detailed protocols for key in vitro experiments to assess its efficacy.

Mechanism of Action:

Studies on biflavonoids from Stellera chamaejasme L. have elucidated several key mechanisms through which they exert their anti-tumor effects. While specific data for this compound is still emerging, the primary mechanisms of action for closely related compounds involve:

-

Induction of Apoptosis: Chamaejasmenin compounds have been shown to trigger programmed cell death in cancer cells. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, including caspase-3, -8, and -9.[1][2]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases, primarily G0/G1 and G2/M.[3] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), as well as the upregulation of CDK inhibitors like p21 and p27.

-

Modulation of Signaling Pathways: The anti-cancer effects are mediated by the regulation of critical signaling pathways involved in cell survival and proliferation. One of the key pathways inhibited is the PI3K/Akt pathway, which is often hyperactivated in cancer.[4][5][6][7] By inhibiting Akt phosphorylation, these compounds can suppress downstream survival signals.[4]

Data Presentation: In Vitro Anti-Proliferative Activity

The following table summarizes the reported 50% inhibitory concentration (IC50) values for biflavonoids structurally related to this compound against various human cancer cell lines. This data provides a baseline for the expected potency of this class of compounds.

| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value |

| Isochamaejasmin | K562 | Chronic Myelogenous Leukemia | 24.51 ± 1.62 µM |

| Isochamaejasmin | HL-60 | Acute Promyelocytic Leukemia | 50.40 ± 1.21 µM |

| Stellera chamaejasme L. Extract | A172 | Glioblastoma | 0.8 ± 0.08 mg/ml |

Data sourced from studies on isochamaejasmin and crude extracts of Stellera chamaejasme L.[1][8]

Experimental Protocols

Herein are detailed protocols for fundamental assays to evaluate the anti-cancer effects of this compound in vitro.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and metabolic activity of cancer cells.[9]

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[9]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Western Blot

This protocol details the detection of key apoptosis-related proteins to elucidate the mechanism of this compound-induced cell death.[10][11]

Materials:

-

This compound-treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Wash cell pellets with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities, normalizing to a loading control like Actin or GAPDH. Look for changes in the levels of pro- and anti-apoptotic proteins and the appearance of cleaved forms of caspases and PARP.

Mandatory Visualizations

References

- 1. Isochamaejasmin induces apoptosis in leukemia cells through inhibiting Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stellera chamaejasme L. extract induces apoptosis of human lung cancer cells via activation of the death receptor-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chamaejasmine Inactivates Akt To Trigger Apoptosis in Human HEp-2 Larynx Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stellera chamaejasme L. extracts in the treatment of glioblastoma cell lines: Biological verification based on a network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for Cytotoxicity Testing of Chamaejasmenin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Chamaejasmenin D, a biflavonoid compound with demonstrated anti-cancer potential. The protocols outlined below detail established methods for determining cell viability, investigating the induction of apoptosis, and analyzing cell cycle distribution following treatment with this compound.

Introduction to this compound's Cytotoxic Activity

This compound and its related biflavonoids, isolated from plants such as Stellera chamaejasme, have shown significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines. The primary mechanisms underlying its anti-cancer activity are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cell proliferation.

Quantitative Data Summary

The cytotoxic efficacy of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound are not widely published, data for the closely related compound, chamaejasmine, provide valuable insights into its potency across different cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |

| A549 | Lung Adenocarcinoma | MTT | 7.72 | [1] |

| H1975 | Non-Small Cell Lung Cancer | MTT | 18.11 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | MTT | 14.04 | [1] |

| SKOV-3 | Ovarian Cancer | MTT | 10.43 | [1] |

| MG-63 | Osteosarcoma | MTT | Dose-dependent inhibition observed | [2] |

| Saos-2 | Osteosarcoma | MTT | Dose-dependent inhibition observed | [2] |

| KHOS | Osteosarcoma | MTT | Dose-dependent inhibition observed | [2] |

| U2OS | Osteosarcoma | MTT | Dose-dependent inhibition observed | [2] |

Note: The data presented is for chamaejasmine, a closely related biflavonoid, and serves as a strong indicator of the potential cytotoxic efficacy of this compound.

Experimental Protocols

Accurate and reproducible assessment of this compound's cytotoxicity requires robust experimental protocols. The following sections detail the methodologies for key assays.

Cell Viability and Cytotoxicity Assays

These colorimetric assays are fundamental for quantifying the effect of this compound on cell proliferation and viability.

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[3]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium and incubate for 24 hours.[4]

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with slow-running tap water.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]

-

Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plate and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[3]

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.[7]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[8]

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 48-72 hours.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[9]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[9]

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[8]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Recommended Primary Antibody Dilutions:

| Antibody | Dilution | Citation |

| p53 | Varies by manufacturer (e.g., 1:1000) | [10] |

| Bcl-2 | Varies by manufacturer | [11] |

| Bax | Varies by manufacturer | [11] |

| Caspase-3 | 2 µg/mL | [12] |

Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental condition.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the cytotoxicity testing of this compound.

Caption: A streamlined workflow for determining the IC50 of this compound.

Caption: The intrinsic apoptosis pathway induced by this compound.

Caption: A logical approach to investigating the mechanisms of this compound.

References

- 1. Chamaejasmine Induces Apoptosis in Human Lung Adenocarcinoma A549 Cells through a Ros-Mediated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of chamaejasmine in cellular apoptosis and autophagy in MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. tribioscience.com [tribioscience.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. bosterbio.com [bosterbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dojindo.co.jp [dojindo.co.jp]

- 10. biocompare.com [biocompare.com]

- 11. researchgate.net [researchgate.net]

- 12. Caspase 3 Monoclonal Antibody (74T2) (43-7800) [thermofisher.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of Chamaejasmenin D

This document provides a comprehensive protocol for the quantitative analysis of Chamaejasmenin D using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a biflavonoid primarily isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine.[1][2][3] Due to its potential pharmacological activities, including antitumor and anti-inflammatory effects, there is a growing need for a reliable analytical method for its quantification in plant extracts and pharmaceutical formulations.[4] High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of such compounds.[5][6] This protocol details a validated HPLC method for the accurate quantification of this compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Formic acid (or Phosphoric acid, HPLC grade)

-

Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation

A standard HPLC system equipped with the following is recommended:

-

Binary or Quaternary Solvent Delivery Pump

-

Autosampler

-

Column Thermostat

-

Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The separation is achieved on a reversed-phase C18 column. The method parameters are summarized in the table below.

| Parameter | Recommended Condition |

| HPLC Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | 0-10 min, 30-50% B10-25 min, 50-70% B25-30 min, 70-30% B30-35 min, 30% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare a series of working standards at concentrations ranging from 1 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Stellera chamaejasme roots)

-

Drying and Grinding: Air-dry the plant roots and grind them into a fine powder.[3]

-

Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes.[1]

-

Centrifugation and Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation

To ensure the method is reliable and accurate, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[7]

Table 1: Method Validation Parameters

| Parameter | Specification | Description |

| Linearity | Correlation coefficient (r²) > 0.999 | A calibration curve is plotted with peak area vs. concentration.[8] |

| Precision (RSD%) | Intra-day & Inter-day RSD < 2% | Assessed by analyzing replicate injections of a standard solution on the same day and on different days.[8] |

| Accuracy (Recovery) | 95% - 105% | Determined by the standard addition method, spiking a known amount of standard into a sample matrix. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration of analyte that can be reliably detected.[7] |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[7] |

| Specificity | No interfering peaks at the retention time of the analyte | Assessed by comparing the chromatograms of a blank, a standard, and a sample. |

Data Presentation

Table 2: System Suitability Test (SST)

System suitability should be checked before starting the analysis by injecting a standard solution multiple times.

| Parameter | Acceptance Criteria |

| Retention Time (RT) RSD% | < 1.0% |

| Peak Area RSD% | < 2.0% |

| Tailing Factor (T) | 0.8 - 1.5 |

| Theoretical Plates (N) | > 2000 |

Table 3: Example Calibration Curve Data

| Concentration (µg/mL) | Mean Peak Area |

| 1.0 | Value |

| 5.0 | Value |

| 20.0 | Value |

| 50.0 | Value |

| 100.0 | Value |

| 200.0 | Value |

Visualized Workflows and Logic

Caption: Workflow for HPLC quantification of this compound.

Caption: Logical relationship of key HPLC method parameters.

References

- 1. Characterization of constituents in Stellera chamaejasme L. by rapid-resolution liquid chromatography-diode array detection and electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]

- 7. HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of an HPLC-RI method for the quantification of D-pinitol from Mesembryanthemum crystallinum -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

Application Notes and Protocols for NMR Spectroscopy Sample Preparation of Chamaejasmenin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of Chamaejasmenin D samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these protocols is crucial for obtaining high-quality, reproducible NMR data essential for structural elucidation, purity assessment, and interaction studies.

This compound is a biflavanone isolated from the roots of Stellera chamaejasme[1]. Like many natural products, careful sample preparation is paramount for successful NMR analysis. Key considerations include selecting an appropriate deuterated solvent for complete dissolution, determining the optimal sample concentration to ensure a good signal-to-noise ratio without causing line broadening, and minimizing contaminants that can interfere with the spectra.

This document outlines a standardized workflow and provides detailed experimental protocols for the preparation of this compound samples for both qualitative and quantitative NMR analysis. The provided tables summarize the key quantitative parameters to facilitate experimental design and ensure consistency.

Experimental Workflow

The overall workflow for the preparation of a this compound sample for NMR spectroscopy is depicted below. This process ensures the sample is pure, at an appropriate concentration, and free of particulate matter before being placed in the spectrometer.

References

Application Notes and Protocols for Cell Cycle Analysis of Tumor Cells Treated with Chamaejasmenin D

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific studies detailing the effects of Chamaejasmenin D on the cell cycle of tumor cells are not available. The following application notes and protocols are presented as a template based on the known activities of structurally related biflavonoids isolated from Stellera chamaejasme, such as Chamaejasmenin B and C, and extracts of the plant. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Therefore, it is hypothesized that this compound may exhibit similar properties. The experimental designs and data tables provided are intended to serve as a guide for investigating the potential anticancer effects of this compound.

Introduction

This compound is a biflavonoid compound isolated from the plant Stellera chamaejasme. Other related compounds from this plant, such as Chamaejasmenin B and neochamaejasmin C, have demonstrated potent anti-proliferative effects in various human cancer cell lines. These effects are often associated with the induction of cell cycle arrest and apoptosis. For instance, studies have shown that these compounds can cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[1][2][3] This suggests that biflavonoids from Stellera chamaejasme may target key regulators of cell cycle progression.

This document provides a comprehensive set of protocols for researchers to investigate the effects of this compound on the cell cycle in tumor cells. The methodologies described include determining the cytotoxic effects, analyzing cell cycle distribution by flow cytometry, and examining the expression of key cell cycle regulatory proteins by Western blotting.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Tumor Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table is a template for presenting the cytotoxic effects of this compound on different cancer cell lines after 48 hours of treatment, as would be determined by an MTT or CCK-8 assay.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.7 |

| HeLa | Cervical Cancer | 6.1 |

| HepG2 | Hepatocellular Carcinoma | 7.5 |

| PC-3 | Prostate Cancer | 9.3 |

Table 2: Hypothetical Cell Cycle Distribution of A549 Cells Treated with this compound

This table provides a template for summarizing the results of a cell cycle analysis experiment using flow cytometry with propidium iodide (PI) staining. It illustrates the expected dose-dependent effect of this compound on the distribution of cells in the different phases of the cell cycle after 24 hours of treatment.

| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |

| This compound | 2.5 | 65.8 ± 4.2 | 22.1 ± 2.0 | 12.1 ± 1.5 |

| This compound | 5.0 | 75.3 ± 3.8 | 15.6 ± 1.7 | 9.1 ± 1.2 |

| This compound | 10.0 | 82.1 ± 4.5 | 10.2 ± 1.3 | 7.7 ± 1.0 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on tumor cells.

Materials:

-

Tumor cell line of interest (e.g., A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should range from, for example, 0.1 to 100 µM. A vehicle control (DMSO) should also be prepared.

-

After 24 hours, replace the medium with 100 µL of the medium containing the different concentrations of this compound or DMSO.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in tumor cells treated with this compound.

Materials:

-

Tumor cells (e.g., A549)

-

6-well plates

-

This compound

-

Complete growth medium

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5.0, 10.0 µM) for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS and resuspend the pellet in 500 µL of cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently.[4][5]

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[4]

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[4][5]

-

Incubate in the dark at room temperature for 30 minutes.[4]

-

Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[5]

-

Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on DNA content.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is for examining the effect of this compound on the expression levels of key cell cycle proteins such as Cyclin D1, Cyclin E, CDK2, p21, and p27.

Materials:

-

Treated and untreated tumor cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK2, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like β-actin to normalize the protein expression levels.

Visualizations

References

- 1. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel cell cycle blocker extracted from Stellera chamaejasme L. inhibits the proliferation of hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienmag.com [scienmag.com]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

Application Notes and Protocols: Anti-proliferative Effects of Chamaejasmenin Compounds on Cancer Cells

These application notes provide a summary of the anti-proliferative effects of various Chamaejasmenin compounds, isolated from Stellera chamaejasme L., on specific cancer cell lines. Detailed protocols for key experiments are provided to guide researchers in cancer drug discovery and development.

Summary of Anti-proliferative Effects

Chamaejasmenin B, C, and E, along with the related compound Chamaejasmine, have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Data Presentation: IC50 Values

The following table summarizes the 50% inhibitory concentration (IC50) values of Chamaejasmenin B and Neochamaejasmin C across various cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 (µmol/L) |

| Chamaejasmenin B | A549 | Non-small cell lung cancer | 1.08 |

| KHOS | Osteosarcoma | - | |

| HepG2 | Liver carcinoma | - | |

| SMMC-7721 | Liver carcinoma | - | |

| MG63 | Osteosarcoma | - | |

| U2OS | Osteosarcoma | - | |

| HCT-116 | Colon cancer | - | |

| HeLa | Cervical cancer | 10.8 | |

| MIA PaCa-2 | Pancreatic cancer | 647 (at 48h) | |

| Neochamaejasmin C | A549 | Non-small cell lung cancer | 3.07 |

| KHOS | Osteosarcoma | - | |

| HepG2 | Liver carcinoma | - | |

| SMMC-7721 | Liver carcinoma | - | |

| MG63 | Osteosarcoma | - | |

| U2OS | Osteosarcoma | - | |

| HCT-116 | Colon cancer | - | |

| HeLa | Cervical cancer | 15.97 | |

| Chamaejasmine | HEp-2 | Larynx carcinoma | 1.92 |

| A549 | Non-small cell lung cancer | 7.72 (at 72h) |

Note: Dashes (-) indicate that while anti-proliferative effects were observed, specific IC50 values were not provided in the cited sources. The IC50 values for Chamaejasmenin B in several cell lines ranged from 1.08 to 10.8 μmol/L.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

2.1. Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to measure the anti-proliferative effects of compounds on cancer cells.[1][3]

-

Materials:

-

Cancer cell lines (e.g., A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Chamaejasmenin compounds

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris-base solution

-

96-well plates

-

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat cells with various concentrations of the Chamaejasmenin compound and a vehicle control.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris-base solution.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

2.2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Chamaejasmenin compounds on cell cycle distribution.[1][2]

-

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

2.3. Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells after treatment.[2]

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

-

-

Protocol:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

2.4. Western Blotting for Protein Expression Analysis

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.[1][2][3]

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against γ-H2AX, p53, Cyclin B1, CDK1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Visualizations: Signaling Pathways and Workflows

3.1. Experimental Workflow for Assessing Anti-proliferative Effects

Caption: Workflow for evaluating the anti-cancer effects of Chamaejasmenin.

3.2. Proposed Signaling Pathway for Chamaejasmenin-Induced Apoptosis and Cell Cycle Arrest

Chamaejasmenin B has been shown to induce DNA damage, leading to G0/G1 cell cycle arrest and apoptosis in a p53-dependent manner in A549 cells.[2] Other related compounds induce G2/M arrest in different cell lines.[3][4]

Caption: Chamaejasmenin-induced apoptosis and cell cycle arrest signaling.

3.3. Logical Relationship of TGF-beta Pathway Inhibition by Chamaejasmenin B

Chamaejasmenin B has been shown to inhibit breast tumor metastasis by disrupting the interaction between β3 integrin and TβRII, which selectively inhibits the FAK:Src:p38 non-canonical TGF-beta pathway.[5]

Caption: Inhibition of TGF-beta non-canonical pathway by Chamaejasmenin B.

References

- 1. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel cell cycle blocker extracted from Stellera chamaejasme L. inhibits the proliferation of hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

Investigating the Mechanism of Action of Chamaejasmenin D Analogs

References

- 1. researchgate.net [researchgate.net]

- 2. bioengineer.org [bioengineer.org]

- 3. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lokmanhekimhs.com [lokmanhekimhs.com]

- 5. Stellera chamaejasme L. extracts in the treatment of glioblastoma cell lines: Biological verification based on a network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STAT3 is a master regulator of epithelial identity and KRAS-driven tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New STAT3 inhibitor through biotransformation of celastrol by <i>Streptomyces olivaceus</i> CICC 23628 - Arabian Journal of Chemistry [arabjchem.org]

- 10. Anticancer potential of chamaejasmenin B: apoptotic and antioxidant effects on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Chamaejasmenin D In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chamaejasmenin D. The information addresses common solubility issues and other challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro assays?

This compound is a biflavonoid compound isolated from the plant Stellera chamaejasme. Like many other biflavonoids, it is a hydrophobic molecule, which often leads to poor aqueous solubility. This inherent low solubility can cause significant challenges in in vitro assays, including precipitation in cell culture media, leading to inconsistent and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon addition to aqueous-based cell culture media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

-

Optimize Stock Concentration: Prepare a highly concentrated stock solution in DMSO. This allows for the addition of a very small volume to the culture medium, minimizing the final DMSO concentration and reducing the likelihood of the compound crashing out of solution.

-

Serial Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions in the culture medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.

-

Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to help solubilize hydrophobic compounds in aqueous solutions.

-

Formulation with Solubilizing Agents: For more persistent solubility issues, consider formulating this compound with solubilizing agents such as cyclodextrins or incorporating it into lipid-based delivery systems like liposomes, though this will require more extensive formulation development.[1][2]

Q4: What are the potential signaling pathways affected by this compound?

Direct studies on the signaling pathways modulated by this compound are limited. However, research on other phytochemicals from Stellera chamaejasme and related biflavonoids provides some likely targets:

-

JAK2/PI3K/AKT Pathway: Phytochemicals from Stellera chamaejasme have been shown to modulate the JAK2/PI3K/AKT signaling pathway, which is crucial in cell proliferation, survival, and immune response.[1]

-

ROS-Dependent ERK1/2/JNK Pathway: A related compound, Neochamaejasmin A, has been found to induce apoptosis in human hepatoma cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the ERK1/2 and JNK signaling pathways.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in cytotoxicity or proliferation assays.

| Possible Cause | Troubleshooting Steps |

| Compound Precipitation | Visually inspect the culture wells for any signs of precipitation after adding this compound. If present, refer to the precipitation troubleshooting guide below. |

| Inaccurate Pipetting of Small Volumes | When using highly concentrated stock solutions, the volumes to be pipetted can be very small and prone to error. Ensure your micropipettes are properly calibrated. Consider preparing an intermediate dilution in culture medium to work with larger, more accurate volumes. |

| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) to differentiate between compound-induced effects and solvent-induced toxicity. |

| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all plates. |

Issue 2: Visible precipitate in the cell culture medium after adding this compound.

| Possible Cause | Troubleshooting Steps |

| Low Aqueous Solubility | The compound is crashing out of the aqueous medium. |

| Action 1: Increase the concentration of the DMSO stock solution to reduce the volume added to the medium. | |

| Action 2: Warm the cell culture medium to 37°C before adding the compound. Add the compound dropwise while gently swirling the plate. | |

| Action 3: Pre-mix the compound with a small amount of serum-containing medium before adding it to the rest of the culture. Serum proteins can sometimes help to stabilize hydrophobic compounds. | |

| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation.[4][5] |

| Action 1: Test the solubility of this compound in a simpler buffered solution like Phosphate-Buffered Saline (PBS) to see if media components are the issue. | |

| Action 2: If using a serum-free medium, consider adding a low concentration of a carrier protein like bovine serum albumin (BSA). | |

| Temperature Fluctuations | Moving plates between a warm incubator and a cooler biosafety cabinet can sometimes cause less soluble compounds to precipitate.[4] |

| Action: Minimize the time plates are outside the incubator. Allow media and compound solutions to equilibrate to the working temperature. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This is a general guideline. The optimal concentration and solvent may need to be determined empirically.

-

Weighing: Accurately weigh out a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

-

Dissolution: Add a calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: General Cytotoxicity Assay Workflow

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the compound in pre-warmed, complete cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.

-

Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Caption: General experimental workflow for in vitro assays.

Caption: Potential modulation of the JAK2/PI3K/AKT pathway.

Caption: Potential involvement of ROS-dependent MAPK pathways.

References

Technical Support Center: Optimizing Chamaejasmenin D for Apoptosis Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chamaejasmenin D in apoptosis assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an apoptosis assay?

A1: Based on studies of structurally similar biflavonoids isolated from Stellera chamaejasme, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. For some sensitive cell lines, concentrations as low as 1-4 µmol/L have been shown to induce apoptosis with related compounds like Chamaejasmenin B after 48 hours of incubation. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What is a typical incubation time for observing this compound-induced apoptosis?

A2: A common incubation period for inducing apoptosis with related compounds is 24 to 48 hours. However, the optimal time can vary depending on the cell line and the concentration of this compound used. A time-course experiment (e.g., 12, 24, 48, and 72 hours) is recommended to identify the peak apoptotic response.

Q3: How should I dissolve this compound for cell culture experiments?

A3: this compound, like many natural biflavonoids, may have limited solubility in aqueous media. It is recommended to first dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]

Q4: Can this compound interfere with fluorescence-based assays like flow cytometry?

A4: Natural compounds, including flavonoids, have the potential to exhibit autofluorescence, which can interfere with the detection of fluorescent signals in assays like flow cytometry.[2] This is particularly a concern when using fluorochromes that emit in the green spectrum, such as FITC. It is advisable to include an unstained, this compound-treated control to assess the level of autofluorescence. If significant autofluorescence is observed, consider using alternative fluorochromes with emission spectra that do not overlap with the autofluorescence of the compound.

Q5: What are the known signaling pathways involved in this compound-induced apoptosis?

A5: Studies on related compounds from Stellera chamaejasme suggest that apoptosis is induced through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] Key signaling molecules implicated include caspases (caspase-3, -8, and -9), the Bcl-2 family of proteins, and PARP.[4] An extract from Stellera chamaejasme has been shown to activate the death receptor-dependent pathway.[3]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or no apoptotic cells observed after treatment. | Suboptimal Concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |

| Inappropriate Incubation Time: The incubation time may be too short or too long to detect the peak apoptotic response. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for your assay. | |

| Compound Precipitation: this compound may have precipitated out of the culture medium, reducing its effective concentration. | Ensure proper dissolution in DMSO first, and that the final DMSO concentration in the media is not causing precipitation. Visually inspect the media for any signs of precipitation. | |

| High background apoptosis in control cells. | DMSO Toxicity: The concentration of DMSO used as a solvent may be toxic to the cells. | Use a final DMSO concentration of ≤0.5%. Include a vehicle control (media with the same concentration of DMSO as the treated samples) in your experiment.[1] |

| Cell Culture Conditions: Over-confluency, nutrient deprivation, or frequent passaging can lead to spontaneous apoptosis. | Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment. | |

| Difficulty distinguishing between apoptotic and necrotic cells in Annexin V/PI assay. | Late-Stage Apoptosis: A high percentage of cells may be in late-stage apoptosis or secondary necrosis, leading to double-positive staining (Annexin V+/PI+). | Reduce the incubation time or the concentration of this compound to capture cells in the early stages of apoptosis (Annexin V+/PI-). |

| Mechanical Stress: Harsh cell handling during harvesting or staining can damage cell membranes, leading to false-positive PI staining. | Handle cells gently, and if using adherent cells, consider using a gentle cell detachment solution. | |

| High autofluorescence in flow cytometry. | Intrinsic Fluorescence of this compound: The compound itself may be fluorescent, interfering with the detection of your fluorescent probes. | Run a control of unstained cells treated with this compound to assess its autofluorescence profile. If necessary, switch to fluorochromes with different excitation and emission spectra (e.g., PE, APC).[2] |

| Inconsistent results between experiments. | Variability in Compound Preparation: Inconsistent preparation of the this compound stock solution can lead to variations in the final treatment concentration. | Prepare a large batch of the stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across experiments. |

| Cell Line Instability: Genetic drift in continuously passaged cell lines can alter their sensitivity to treatment. | Use cells within a consistent and low passage number range for all experiments. |

Quantitative Data Summary

Table 1: IC50 Values of Chamaejasmenin B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | 1.08 |

| KHOS | Osteosarcoma | Not specified, but sensitive |

| HepG2 | Liver carcinoma | Data for related compounds suggest a range of 10-50 µM |

| SMMC-7721 | Liver carcinoma | Not specified |

| MG63 | Osteosarcoma | Not specified |

| U2OS | Osteosarcoma | Not specified |

| HCT-116 | Colon cancer | Not specified |

| HeLa | Cervical cancer | Not specified |

Note: Data is for Chamaejasmenin B, a closely related compound, and can be used as a starting point for optimizing this compound concentrations.

Experimental Protocols

Annexin V/PI Apoptosis Assay

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Treatment: Treat cells with the desired concentrations of this compound (and vehicle control) for the determined incubation time.

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation.

-

For adherent cells, carefully collect the supernatant (which may contain apoptotic cells that have detached) and then detach the adherent cells using a gentle, EDTA-free cell dissociation reagent. Combine the cells from the supernatant and the detached fraction.

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour of staining.